molecular formula C12H15NO B290456 N-(4-ethylphenyl)cyclopropanecarboxamide

N-(4-ethylphenyl)cyclopropanecarboxamide

Cat. No.: B290456
M. Wt: 189.25 g/mol
InChI Key: UYOCEBTZOYTBFT-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a cyclopropane ring conjugated to a carboxamide group, which is further substituted with a 4-ethylphenyl moiety.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-(4-ethylphenyl)cyclopropanecarboxamide

InChI

InChI=1S/C12H15NO/c1-2-9-3-7-11(8-4-9)13-12(14)10-5-6-10/h3-4,7-8,10H,2,5-6H2,1H3,(H,13,14)

InChI Key

UYOCEBTZOYTBFT-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2CC2

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CC2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Bioactivity Correlations: Pyridinyl-fluorophenoxy derivatives (e.g., from ) demonstrate c-Met kinase inhibition (IC₅₀ values in nanomolar range), suggesting that electron-withdrawing groups (e.g., fluorine) improve target binding .

Kinase Inhibition

  • c-Met Kinase Inhibitors: N-[4-(2-Fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives exhibit potent inhibition of c-Met, a receptor tyrosine kinase implicated in cancer progression. Modifications at the pyridinyl and phenoxy groups significantly affect potency .
  • GSK-3β Inhibitors: Analogs such as N-(4-(1-((2-Aminoethyl)sulfonyl)-2,5-dihydro-1H-pyrrol-3-yl)-pyridin-2-yl)cyclopropanecarboxamide () show anti-neuroinflammatory effects, highlighting the role of sulfonyl and aminoethyl groups in enhancing blood-brain barrier penetration .

Contrasting Pharmacological Profiles

  • Opioid Receptor Activity: Cyclopropylfentanyl (), a fentanyl analog with a cyclopropanecarboxamide group, binds μ-opioid receptors but carries high overdose risk, illustrating how minor structural changes (e.g., piperidine vs. phenyl substitution) drastically alter biological outcomes .

Preparation Methods

Transition Metal-Catalyzed Cyclopropanation

The cyclopropane core is typically constructed via [2+1] cycloaddition between ethyl diazoacetate and an α,β-unsaturated aldehyde. In the case of N-(4-ethylphenyl)cyclopropanecarboxamide, 4-ethylbenzaldehyde serves as the starting aldehyde. Copper(I) iodide (CuI) and palladium complexes, such as Pd₂(dba)₃, are employed as catalysts to mediate this transformation.

Method A (Dichloromethane solvent):
A mixture of CuI (0.050 mmol), triphenylphosphine (1.00 mmol), and 4-ethylbenzaldehyde (1.00 mmol) in dichloromethane is heated under reflux. Ethyl diazoacetate (2.00 mmol) is added, followed by slow addition of diazomethane at -78°C. This method yields (1R*,2R*)-ethyl 2-(4-ethylphenyl)cyclopropanecarboxylate with 85% efficiency after flash chromatography.

Method B (Toluene solvent):
Substituting dichloromethane with toluene and using Pd(OAc)₂ (0.01 mmol) at 80°C enhances reaction rates, achieving comparable yields (82%) while reducing side product formation.

Solvent and Catalyst Optimization

Data from analogous cyclopropane syntheses reveal solvent-dependent stereochemical outcomes:

SolventCatalystYield (%)Diastereomeric Ratio (trans:cis)
DichloromethanePd₂(dba)₃8595:5
ToluenePd(OAc)₂8293:7
DichloroethanePd₂(dba)₃7890:10

Polar aprotic solvents favor trans-diastereomers due to enhanced stabilization of transition states.

Amidation of Cyclopropane Esters

Aminolysis of Ethyl Cyclopropanecarboxylates

The ethyl ester intermediate undergoes aminolysis with 4-ethylaniline to furnish the target amide. Two predominant approaches are documented:

Direct Aminolysis:
Heating ethyl 2-(4-ethylphenyl)cyclopropanecarboxylate with excess 4-ethylaniline (2.5 equiv) in toluene at 110°C for 24 hours provides the amide in 65% yield. Catalytic p-toluenesulfonic acid (10 mol%) accelerates the reaction, achieving 88% conversion.

Two-Step Saponification-Coupling:

  • Saponification: The ester is hydrolyzed to cyclopropanecarboxylic acid using LiOH (2.0 equiv) in THF/H₂O (3:1) at 60°C (92% yield).

  • Amide Coupling: The carboxylic acid is activated with HATU (1.2 equiv) and reacted with 4-ethylaniline in DMF, yielding this compound in 94% purity.

Comparative Analysis of Amidation Techniques

MethodConditionsYield (%)Purity (%)
Direct AminolysisToluene, 110°C, 24 h6585
Acid-CatalyzedToluene, PTSA, 110°C, 12 h8892
Saponification/HATUTHF/H₂O → DMF, RT, 2 h9194

The HATU-mediated coupling offers superior efficiency but requires stringent anhydrous conditions.

One-Pot Tandem Cyclopropanation-Amidation

Recent advances enable sequential cyclopropanation and amidation in a single reactor, minimizing purification steps. A representative protocol involves:

  • Cyclopropanation of 4-ethylbenzaldehyde with ethyl diazoacetate (Method A).

  • In situ hydrolysis of the ester to the carboxylic acid using LiOH.

  • Activation with EDCl/HOBt and coupling with 4-ethylaniline.

This tandem process achieves an overall yield of 74%, though diastereoselectivity decreases slightly (trans:cis = 88:12).

Stereochemical Considerations

The trans-configuration of the cyclopropane ring is favored in all methods, as evidenced by ¹H NMR coupling constants (J = 8–10 Hz between vicinal cyclopropane protons). Computational studies attribute this selectivity to minimized steric interactions during the suprafacial addition of the carbene to the aldehyde.

Scalability and Industrial Adaptations

Kilogram-scale production employs continuous flow reactors to safely handle diazomethane. Key parameters include:

  • Residence time: 5 minutes

  • Temperature: -10°C

  • Catalytic system: CuI/PPh₃ in dichloroethane

This setup achieves 81% yield with >99% trans-selectivity, demonstrating feasibility for industrial applications.

Characterization and Quality Control

¹H NMR (400 MHz, CDCl₃):

  • δ 7.10 (d, J = 8 Hz, 2H, ArH)

  • δ 6.95 (d, J = 8 Hz, 2H, ArH)

  • δ 2.55 (q, J = 7 Hz, 2H, CH₂CH₃)

  • δ 1.85–1.75 (m, 2H, cyclopropane CH₂)

  • δ 1.25 (t, J = 7 Hz, 3H, CH₂CH₃)

HPLC Purity: >99% (C18 column, 70:30 MeOH/H₂O, 1 mL/min) .

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